molecular formula C12H15ClFNO2S B4612164 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide

Cat. No.: B4612164
M. Wt: 291.77 g/mol
InChI Key: VRFUOMBCJSDIIB-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide is a chemical compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a cyclopentyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with cyclopentylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Starting Materials:

    • 2-chloro-6-fluoroaniline
    • Cyclopentylmethanesulfonyl chloride
    • Triethylamine (base)
  • Reaction Conditions:

    • Solvent: Dichloromethane or another suitable organic solvent
    • Temperature: Room temperature to slightly elevated temperatures (25-40°C)
    • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and recycling of solvents and reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions:

    • Nucleophilic substitution at the chloro or fluoro positions on the phenyl ring.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.
  • Oxidation and Reduction Reactions:

    • Oxidation of the sulfonamide group to form sulfonic acids.
    • Reduction of the nitro group (if present) to an amine.
  • Coupling Reactions:

    • Suzuki-Miyaura coupling to form biaryl compounds.
    • Common reagents: Palladium catalysts, boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a scaffold for designing new drugs with anti-inflammatory, analgesic, or anticancer properties.
    • Investigation of its pharmacokinetic and pharmacodynamic profiles.
  • Biological Research:

    • Study of its interactions with biological targets such as enzymes and receptors.
    • Use as a tool compound in biochemical assays.
  • Industrial Applications:

    • Use in the synthesis of advanced materials and polymers.
    • Potential applications in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be attributed to its ability to modulate the activity of these targets, leading to changes in cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors to modulate signal transduction pathways.
  • Pathways: Impact on pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 1-(2-chloro-6-fluorophenyl)-N-methylmethanesulfonamide
  • 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
  • 1-(2-chloro-6-fluorophenyl)-N-propylmethanesulfonamide
  • Comparison:

    • Structural Differences: Variations in the alkyl group attached to the sulfonamide nitrogen.
    • Biological Activity: Differences in potency, selectivity, and pharmacokinetic properties.
    • Chemical Reactivity: Variations in reactivity towards nucleophiles, oxidants, and reductants.
  • Properties

    IUPAC Name

    1-(2-chloro-6-fluorophenyl)-N-cyclopentylmethanesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15ClFNO2S/c13-11-6-3-7-12(14)10(11)8-18(16,17)15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5,8H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VRFUOMBCJSDIIB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)NS(=O)(=O)CC2=C(C=CC=C2Cl)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15ClFNO2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    291.77 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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